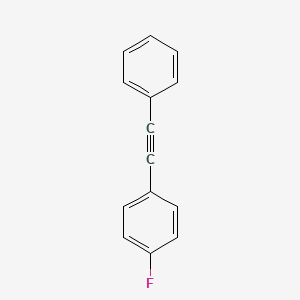

1-Fluoro-4-(2-phenylethynyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOPXPNGDKPSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449629 | |

| Record name | 1-Fluoro-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-29-8 | |

| Record name | 1-Fluoro-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 1 Fluoro 4 2 Phenylethynyl Benzene

Palladium-Catalyzed Cross-Coupling Approaches

The formation of the C(sp²)-C(sp) bond in 1-Fluoro-4-(2-phenylethynyl)benzene is efficiently catalyzed by palladium complexes. The Sonogashira reaction stands out as the most widely employed method for this transformation. wikipedia.org

Sonogashira Coupling Protocols

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. libretexts.org For the synthesis of this compound, this typically involves the coupling of a 4-fluorophenyl halide (e.g., 1-fluoro-4-iodobenzene) with phenylacetylene (B144264).

The efficiency of the Sonogashira coupling for synthesizing this compound is highly dependent on the choice of catalyst, co-catalyst, ligands, and reaction conditions.

Catalytic Systems: While classical catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, research has focused on developing more active and stable catalytic systems. libretexts.org For instance, palladium nanoparticles supported on aluminum hydroxide (B78521) (PdNPs@Al(OH)₃) have shown high activity in the copper-free Sonogashira reaction of aryl halides. researchgate.net N-heterocyclic carbene (NHC) palladium complexes have also emerged as effective catalysts, often allowing for lower catalyst loadings and milder reaction conditions. libretexts.org

Co-catalysts: Copper(I) salts, typically CuI, are the conventional co-catalysts, facilitating the formation of a copper acetylide intermediate. rsc.org However, copper-free Sonogashira protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.org In some cases, other metals like gold have been explored as co-catalysts. A dual system of gold and palladium catalysts has demonstrated high selectivity and functional group tolerance, where the gold acetylide intermediate enters the palladium catalytic cycle at the transmetalation step. organic-chemistry.org

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as P(t-Bu)₃ and biarylphosphines like 2-(di-tert-butylphosphino)-N-phenylindole (cataCXium PIntb), can enhance the rate of oxidative addition and promote catalyst turnover. libretexts.orgnih.gov The use of N-heterocyclic carbene (NHC) ligands can also effectively replace phosphine ligands, offering high stability and activity. libretexts.org

Reaction Conditions: Solvents and bases also play a significant role. Aprotic polar solvents like DMF and THF are common, but greener alternatives such as γ-valerolactone-based ionic liquids have been successfully employed. researchgate.netbeilstein-journals.org The choice of base, typically an amine like triethylamine (B128534) or diisopropylamine, is critical for the deprotonation of the terminal alkyne. libretexts.org

| Catalyst System | Ligand | Co-catalyst | Solvent | Base | Key Findings | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | PPh₃ | None (Copper-free) | [TBP][4EtOV] (Ionic Liquid) | None (Solvent acts as base) | Good to excellent yields for various aryl iodides under mild conditions. | researchgate.netbeilstein-journals.org |

| Pd(OAc)₂ | Bulky, electron-rich phosphines | None (Copper-free) | Various | Cs₂CO₃ | Efficient coupling of aryl bromides at room temperature. | libretexts.org |

| PdCl₂(CH₃CN)₂ | XPhos | None (Copper-free) | CH₃CN | Cs₂CO₃ | Effective for coupling of bromoarenes. | scielo.org.mx |

| PdCl₂(PPh₃)₂ | PPh₃ | AuCl(PPh₃) | DMF or DMA | Triethylamine or Cs₂CO₃ | High selectivity and functional group tolerance, avoiding Glaser coupling. | organic-chemistry.org |

| PdNPs@Al(OH)₃ | None | None (Copper-free) | Various | Various | Reusable catalyst with high activity for aryl bromides and chlorides. | researchgate.net |

The Sonogashira coupling exhibits a broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the alkyne.

For the aryl halide component, the reactivity generally follows the order: I > OTf > Br >> Cl. wikipedia.org While aryl iodides and bromides are common substrates, advancements in catalyst systems have enabled the use of less reactive but more readily available aryl chlorides. libretexts.org The reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring. beilstein-journals.org In the case of di-substituted aryl halides, the reaction can be regioselective, with the alkyne typically adding to the more reactive halide position (e.g., iodide over bromide). libretexts.org

The terminal alkyne partner also demonstrates broad functional group compatibility. libretexts.org Both aryl and alkyl alkynes can be effectively coupled. rsc.org This versatility allows for the synthesis of a diverse library of this compound derivatives with various substituents on the phenylacetylene moiety.

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. rsc.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 1-fluoro-4-iodobenzene) to form a Pd(II)-aryl complex. libretexts.org

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex. acs.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. libretexts.org

Copper Cycle:

π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne (phenylacetylene). rsc.org

Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide species. rsc.org This species is then ready for transmetalation to the palladium center.

In copper-free Sonogashira reactions, the mechanism is believed to proceed through a different pathway, potentially involving a palladium-acetylide complex formed directly without a copper intermediary. libretexts.org DFT calculations have also proposed an alternative carbopalladation pathway. libretexts.org

Exploration of Alternative Metal-Catalyzed Coupling Reactions Relevant to Arylethynyl Systems

While palladium catalysis is dominant, other transition metals have been explored for the synthesis of arylethynyl systems.

Nickel-Catalyzed Coupling: Nickel catalysts have been developed for Sonogashira-type couplings, offering a more cost-effective alternative to palladium. These systems can couple non-activated alkyl halides with alkynes, although a copper co-catalyst is often still required. wikipedia.org

Gold-Catalyzed Coupling: Gold has been used as a heterogeneous catalyst, for instance, Au/CeO₂ has been shown to catalyze the coupling of phenylacetylene and iodobenzene. wikipedia.org Gold can also be used in combination with palladium to enhance selectivity and functional group tolerance. organic-chemistry.org

Iron-Catalyzed Coupling: As a more abundant and environmentally friendly metal, iron has been investigated as a catalyst for Sonogashira coupling, with DFT studies helping to elucidate the reaction mechanism. digitellinc.com

Rhodium-Catalyzed Arylation: Rhodium catalysts have been used for the arylation of alkynes, although the regioselectivity can be ligand-controlled and may differ from the typical Sonogashira outcome. nih.gov

Organocatalytic Synthesis Routes for Arylethynyl Scaffolds

In a move towards more sustainable and metal-free synthetic methods, organocatalysis has emerged as a promising alternative for the construction of arylethynyl scaffolds. organic-chemistry.org These methods avoid the use of transition metals, which can be costly and leave trace metal impurities in the final products. organic-chemistry.org

One notable approach involves the use of a highly reactive sulfenate anion as an organocatalyst. nih.gov This catalyst, generated in situ from air-stable precursors, can facilitate the coupling of benzaldehyde (B42025) and benzyl (B1604629) chloride derivatives under basic conditions to form diaryl alkynes in good yields. organic-chemistry.orgnih.gov This represents a significant departure from traditional metal-catalyzed cross-coupling reactions by forming the alkyne bond from non-acetylenic precursors. organic-chemistry.org While not a direct synthesis of this compound from an aryl halide and an alkyne, this methodology showcases the potential of organocatalysis in constructing the core arylethynyl structure, offering a complementary strategy to metal-based approaches. nih.govresearchgate.net

Stereochemical Control and Regioselectivity in Organocatalyzed Syntheses

In the synthesis of this compound, the concepts of stereochemical control and regioselectivity play distinct roles. Stereochemical control is not applicable to the final product, as it possesses no chiral centers. However, regioselectivity is of paramount importance, ensuring the formation of the correct constitutional isomer. The goal is to achieve the 1,4-substitution pattern (para-substitution) on both benzene (B151609) rings, as opposed to 1,2- (ortho) or 1,3- (meta) isomers.

In the context of organocatalysis, achieving high regioselectivity is a central challenge. Regiodivergent synthesis, where different regioisomers can be obtained from the same starting materials by carefully selecting the reaction parameters, offers a powerful tool for synthetic chemists. mdpi.com The choice of catalyst, additives, solvent, and temperature can steer a reaction toward a desired regioisomeric product. mdpi.com For instance, in phosphine-catalyzed reactions, the steric and electronic properties of the phosphine can influence which site of a molecule reacts. mdpi.com Similarly, in amine-catalyzed processes, such as those employing quinine (B1679958) or related structures, the catalyst can control the reaction pathway, leading to specific adducts with high regioselectivity. mdpi.com Theoretical studies suggest that the observed regioselectivity can originate from the distortion energy resulting from the interaction between the nucleophile and electrophile within the catalyst's influence. mdpi.com

Multi-Step Synthesis Strategies Incorporating this compound as an Intermediate

Multi-step synthesis is the cornerstone of constructing complex organic molecules from simpler, commercially available starting materials. youtube.commit.edu The strategic planning of these synthetic routes involves considering the order of reactions and the use of functional group interconversions to achieve the desired reactivity and selectivity. youtube.com

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its rigid diarylalkyne backbone is a common structural motif in materials science, particularly in the development of liquid crystals and organic electronics. The fluorine substituent can be strategically employed to fine-tune the molecule's electronic properties, solubility, and intermolecular interactions.

In a hypothetical multi-step sequence, this compound could be synthesized and then used as a platform for further elaboration. For example, the phenyl rings could undergo subsequent electrophilic aromatic substitution reactions. The directing effects of the fluoro and phenylethynyl groups would guide the position of new substituents. Alternatively, the alkyne unit itself could participate in cycloaddition reactions to build complex heterocyclic frameworks, which are prevalent in medicinal chemistry. The ability to streamline such multi-step syntheses, for instance by using continuous flow techniques, is a major focus of modern synthetic chemistry, as it can circumvent the need to isolate and purify each intermediate product. mit.edu

Desilylation-Coupling Strategies for Arylethynyl Compounds

A robust and widely used strategy for the synthesis of unsymmetrical diarylalkynes, such as this compound, involves the use of silyl-protected alkynes. Silyl (B83357) groups, most commonly the trimethylsilyl (B98337) (TMS) group, serve as a protecting group for the terminal C-H bond of an alkyne. This protection makes the alkyne stable, less prone to self-coupling (Glaser coupling), and easier to handle than acetylene (B1199291) gas.

The general strategy proceeds in a stepwise manner. First, a silyl-protected alkyne like (trimethylsilyl)acetylene undergoes a Sonogashira cross-coupling reaction with a first aryl halide (e.g., 1-fluoro-4-iodobenzene). The resulting aryl(trimethylsilyl)acetylene is then subjected to a desilylation step, where the silyl group is cleaved to regenerate the terminal alkyne. This terminal alkyne is then used in a second Sonogashira coupling with a different aryl halide (e.g., iodobenzene) to yield the final unsymmetrical diarylalkyne.

One-Pot Desilylation-Sonogashira Coupling Reactions

To improve the efficiency and reduce the number of separate operations, one-pot procedures that combine the desilylation and the second coupling step have been developed. These methods are highly advantageous as they avoid the isolation of the potentially volatile terminal alkyne intermediate.

In a typical one-pot protocol, an aryl halide is first coupled with (trimethylsilyl)acetylene using a palladium/copper catalyst system. nih.gov After the formation of the aryl(trimethylsilyl)acetylene intermediate, a desilylating agent is added directly to the reaction mixture. This agent, often a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like aqueous potassium hydroxide, cleaves the silyl group in situ. nih.gov Subsequently, the second aryl halide is added, and the regenerated terminal alkyne undergoes a second Sonogashira coupling to form the final product. nih.gov In some protocols, the initial catalyst loading is sufficient to drive the second coupling, eliminating the need for additional catalyst. Modifications of the Sonogashira reaction employing an amidine base and a small amount of water have also proven effective for generating diarylethynes in one pot via in situ deprotection.

Table 1: Examples of One-Pot Desilylation-Coupling Conditions

| Desilylating Agent/Base | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Aq. Potassium Hydroxide | Pd/Cu | Three-component coupling of two different aryl halides and (trimethylsilyl)acetylene without requiring additional catalyst for the second coupling. | nih.gov |

| Tetrabutylammonium fluoride (TBAF) | Palladium (Copper-free) | TBAF acts as a deprotection reagent, base, and activator for the copper- and amine-free Sonogashira-type coupling, preventing Glaser by-products. | |

| Amidine base / water | Not specified | A modification of the Sonogashira coupling that facilitates in situ deprotection of trimethylsilyl-ethynylene intermediates. |

Understanding Cleavage Mechanisms in Desilylation Processes

The cleavage of the carbon-silicon bond is a critical step in these synthetic strategies. The mechanism of this cleavage depends on the reagents and conditions employed.

Fluoride-Mediated Cleavage : This is one of the most common and effective methods for cleaving silicon-carbon bonds. The high affinity of the fluoride ion for silicon is the driving force. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. This intermediate is unstable and readily fragments, breaking the C-Si bond and typically forming a stable fluorosilane byproduct (e.g., trimethylfluorosilane).

Base-Mediated Cleavage : In the presence of bases such as potassium hydroxide or cesium carbonate, desilylation can also occur. The hydroxide ion can act as a nucleophile, attacking the silicon atom in a manner similar to fluoride. This process is often facilitated by protic solvents like methanol (B129727) or water, which can protonate the acetylide leaving group as it forms.

Radical-Mediated Cleavage : More recently, novel methods for C-Si bond cleavage under mild conditions have been developed. For instance, a visible-light-triggered desilylation of arylsilanes using thiyl radicals has been reported. youtube.com In this process, visible light initiates the homolytic cleavage of a disulfide, generating thiyl radicals. These radicals then participate in a radical chain mechanism that results in the cleavage of the C(sp²)-Si bond. youtube.com While this has been demonstrated for arylsilanes, it represents an emerging area of mechanistic understanding for C-Si bond cleavage.

Chemical Reactivity and Transformation Pathways of 1 Fluoro 4 2 Phenylethynyl Benzene

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in 1-fluoro-4-(2-phenylethynyl)benzene is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.

Hydrogenation and Reduction Reactions

The alkyne group can be selectively or fully reduced to afford the corresponding alkene or alkane. For instance, catalytic hydrogenation can convert the triple bond into a double bond, yielding (Z)-1-fluoro-4-(2-phenylethenyl)benzene, or with further reduction, into a single bond to form 1-fluoro-4-(2-phenylethyl)benzene. rsc.orglookchem.comnist.gov The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the reduction. Iron-catalyzed hydrogenation in ionic liquids has been explored for the stereoselective hydrogenation of similar alkynes. rsc.org

Table 1: Hydrogenation Products of this compound

| Product Name | Molecular Formula | CAS Number |

| (Z)-1-Fluoro-4-(2-phenylethenyl)benzene | C14H11F | 1657-46-1 |

| 1-Fluoro-4-(2-phenylethyl)benzene | C14H13F | 370-76-3 |

Cycloaddition Reactions and Annulation Strategies

The alkyne functionality of this compound readily participates in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. These reactions are valuable in synthesizing complex molecules from simpler precursors. acs.org For example, it can undergo [2+2] cycloaddition reactions with suitable partners. beilstein-journals.org Annulation strategies involving this alkyne can lead to the formation of fused ring systems. The specific outcomes of these reactions are dictated by the reaction partners and conditions employed. acs.org

Hydrosilylation and Hydroboration Transformations

Hydrosilylation and hydroboration are important transformations that introduce silicon and boron functionalities, respectively, across the alkyne triple bond. These reactions provide access to versatile organosilane and organoborane intermediates, which can be further functionalized. The regioselectivity and stereoselectivity of these additions are influenced by the choice of catalyst and reagents.

Reactions Involving the Fluoro-Substituted Benzene (B151609) Ring

The fluorine atom on the benzene ring influences the ring's reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene and its derivatives. wikipedia.org In this compound, the fluorine atom is a deactivating group but an ortho-, para-director due to the interplay of its inductive and resonance effects. libretexts.orgyoutube.com The electron-withdrawing inductive effect of fluorine deactivates the ring towards electrophilic attack compared to benzene. libretexts.org However, the lone pairs on the fluorine can be donated through resonance, directing incoming electrophiles to the positions ortho and para to the fluorine atom. libretexts.orgyoutube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The phenylethynyl group is also a consideration in directing incoming electrophiles.

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution for many benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur on the fluoro-substituted ring, particularly when activated by strongly electron-withdrawing groups. libretexts.orgnih.gov The high electronegativity of the fluorine atom makes the carbon to which it is attached susceptible to nucleophilic attack. mdpi.com For an SNAr reaction to proceed, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluoride (B91410) ion). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com In the case of this compound, the phenylethynyl group's electronic influence would play a role in the feasibility of such reactions. The reaction of polyfluoroarenes with various nucleophiles like alcohols, amines, and organosilanes has been demonstrated. mdpi.com

Derivatization and Functionalization Strategies for Complex Molecule Synthesis

The chemical architecture of this compound, characterized by a fluorine-substituted aromatic ring and a reactive phenylethynyl moiety, presents a versatile platform for the synthesis of more complex molecular structures. The primary sites for chemical transformation are the carbon-carbon triple bond of the ethynyl (B1212043) group and, to a lesser extent, the aromatic rings. Researchers have leveraged this reactivity to develop a variety of derivatization and functionalization strategies, enabling the construction of intricate molecules for applications in materials science and medicinal chemistry. These strategies primarily involve transformations of the alkyne bridge, including cyclization reactions, cycloadditions, and further cross-coupling reactions.

The ethynyl group is a particularly attractive functional handle. Its linear geometry and electron-rich nature allow for a range of additions and cyclization reactions. For instance, the alkyne can be selectively reduced or can participate in powerful bond-forming reactions like azide-alkyne cycloadditions, famously known as "click chemistry". precisepeg.comnih.gov These transformations open pathways to novel heterocyclic systems, conjugated polymers, and advanced materials like liquid crystals.

Cyclization and Annulation Reactions

One of the prominent functionalization strategies involves the intramolecular or intermolecular cyclization of derivatives to form heterocyclic structures. A key example is the synthesis of 2-arylbenzo[b]furans, a scaffold present in many biologically active compounds. This transformation can be achieved through the coupling of this compound with ortho-functionalized phenols. While specific studies detailing this exact reaction with this compound are not prevalent in readily available literature, general methodologies for 2-arylbenzo[b]furan synthesis strongly support this pathway. These methods often involve the palladium- or copper-catalyzed coupling of an o-alkynylphenol, which can be prepared from this compound, or direct cyclization pathways. researchgate.netorganic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of a 2-hydroxystilbene intermediate, which could be formed from the partial reduction of the alkyne, also provides a route to this class of compounds. organic-chemistry.org

Alkyne-Azide Cycloaddition (Click Chemistry)

Elaboration for Liquid Crystal Synthesis

The rigid, linear structure of this compound makes it an excellent building block for thermotropic liquid crystals. Derivatization through further Sonogashira cross-coupling reactions is a common strategy to synthesize more complex, elongated molecules such as 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives. nih.govmdpi.com In this approach, this compound can be conceptualized as a precursor or an intermediate half-unit. By reacting a halo-substituted version of this molecule with another terminal alkyne, complex BPEB analogues with various substituents on the terminal rings can be constructed. These substituents, including additional fluorine atoms, alkyl chains, and ethoxy groups, are used to fine-tune the material's properties, such as its melting point, clearing point, and dielectric anisotropy, which are critical for display applications. nih.govmdpi.com

| Transformation Type | Reactant(s) / Conditions | Resulting Structure Class | Application Area |

|---|---|---|---|

| Cyclization/Annulation | o-Iodophenols / Copper or Palladium Catalysis | 2-Arylbenzo[b]furans | Medicinal Chemistry |

| Alkyne-Azide Cycloaddition (Click Chemistry) | Azide-functionalized molecules / Cu(I) Catalyst | 1,2,3-Triazoles | Bioconjugation, Materials Science |

| Sonogashira Cross-Coupling | Aryl halides, Terminal alkynes / Pd/Cu Catalysis | 1,4-Bis(phenylethynyl)benzene (BPEB) Analogues | Liquid Crystals, Organic Electronics |

| Alkyne Hydrogenation | H₂, Iron-based catalyst | 1-Fluoro-4-(2-phenylethenyl)benzene (alkene) / 1-Fluoro-4-(2-phenylethyl)benzene (alkane) rsc.orgnist.gov | Modifying Electronic/Structural Properties |

Reduction of the Carbon-Carbon Triple Bond

A more fundamental transformation involves the reduction of the alkyne bond. Selective hydrogenation can yield either the corresponding (Z)-alkene, (Z)-1-fluoro-4-(2-phenylethenyl)benzene, or, under more forcing conditions, the fully saturated alkane, 1-fluoro-4-(2-phenylethyl)benzene. rsc.orgnist.gov Iron-catalyzed hydrogenation has been shown to be effective for this transformation. rsc.org This derivatization is significant as it alters the geometry and electronic conjugation of the molecular backbone. The conversion from a linear alkyne to a planar alkene or a flexible alkyl chain dramatically changes the molecule's shape and physical properties, providing access to a different set of complex molecular architectures.

| Compound Structure (Conceptual) | Terminal Group 1 | Terminal Group 2 | Key Properties Investigated |

|---|---|---|---|

| F-Ph-C≡C-Ph-C≡C-Ph-F | Fluorine | Fluorine | Thermal Behavior, Optical Anisotropy mdpi.com |

| EtO-Ph-C≡C-Ph-C≡C-Ph-F | Ethoxy | Fluorine | Nematic Phase Range, Dielectric Anisotropy nih.gov |

| Alkyl-Ph-C≡C-Ph-C≡C-Ph-F | Alkyl Chain | Fluorine | Melting Point, Clearing Point nih.gov |

| F₃CO-Ph-C≡C-Ph-C≡C-Ph-F₂ | Trifluoromethoxy | Difluoro | Dielectric Anisotropy mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 4 2 Phenylethynyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise mapping of the molecular structure of 1-Fluoro-4-(2-phenylethynyl)benzene.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic protons. rsc.org The protons on the fluoro-substituted benzene (B151609) ring appear as a multiplet in the range of δ 7.02-7.06 ppm, while the protons of the unsubstituted phenyl group are observed as a multiplet between δ 7.34-7.36 ppm. rsc.org A multiplet corresponding to the remaining aromatic protons is seen at δ 7.49-7.53 ppm. rsc.org The integration of these signals confirms the presence of the nine hydrogen atoms in the molecule. The coupling patterns, though complex due to overlapping multiplets, are consistent with the proposed structure.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.02-7.06 | m | 2H | Protons on fluoro-substituted benzene ring |

| 7.34-7.36 | m | 3H | Protons on unsubstituted phenyl group |

| 7.49-7.53 | m | 4H | Remaining aromatic protons |

Note: Data recorded in CDCl₃ at 500 MHz. rsc.org

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum, recorded in CDCl₃ at 125 MHz, reveals distinct signals for each carbon atom in the molecule. rsc.org The acetylenic carbons are found at δ 88.3 and 89.1 ppm. rsc.org The carbon atoms of the fluoro-substituted ring show characteristic coupling with the fluorine atom, with the carbon directly bonded to fluorine appearing at δ 163.5 ppm with a large coupling constant (JCF = 198.4 Hz). rsc.org The other carbons of this ring appear at δ 115.5 ppm (JCF = 17.5 Hz) and δ 133.5 ppm (JCF = 6.6 Hz). rsc.org The carbons of the unsubstituted phenyl ring and the remaining carbons of the fluoro-substituted ring are observed at δ 119.4, 123.1, 128.3, 128.4, and 131.6 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| 88.3 | Acetylenic Carbon | |

| 89.1 | Acetylenic Carbon | |

| 115.5 | JCF = 17.5 | Fluoro-substituted benzene ring |

| 119.4 | Fluoro-substituted benzene ring | |

| 123.1 | Unsubstituted phenyl ring | |

| 128.3 | Unsubstituted phenyl ring | |

| 128.4 | Unsubstituted phenyl ring | |

| 131.6 | Unsubstituted phenyl ring | |

| 133.5 | JCF = 6.6 | Fluoro-substituted benzene ring |

| 163.5 | JCF = 198.4 | Fluoro-substituted benzene ring (C-F) |

Note: Data recorded in CDCl₃ at 125 MHz. rsc.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : A COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, this technique would confirm the coupling between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptyoutube.com This is crucial for assigning the specific proton signals to their corresponding carbon atoms in the benzene rings. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). ipb.ptyoutube.com This technique is particularly useful for establishing the connectivity between the two aromatic rings through the ethynyl (B1212043) linker by showing correlations between the protons on one ring and the carbons of the other ring and the alkyne carbons. ipb.pt

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

GC-MS analysis of this compound shows a molecular ion peak [M]⁺ at m/z = 196, which corresponds to the molecular weight of the compound (196.22 g/mol ). rsc.orgnih.gov This confirms the successful synthesis of the target molecule. The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₁₄H₉F), the calculated exact mass is 196.0688 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the elemental composition of the molecule.

Vibrational Spectroscopy for Identification of Characteristic Functional Groups

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key functional groups are the two aromatic rings, the internal alkyne (C≡C), and the carbon-fluorine (C-F) single bond.

The analysis of IR spectra for this compound and its close analogs allows for the assignment of characteristic absorption bands. The alkyne C≡C stretching vibration is a particularly notable feature. In diarylalkynes, this vibration typically appears as a weak to medium band in the 2220–2200 cm⁻¹ region. For instance, in the related compound 1-fluoro-4-((4-nitrophenyl)ethynyl)benzene, this stretching mode is observed at 2210 cm⁻¹. rsc.org

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the range of 3100–3030 cm⁻¹. The carbon-carbon stretching vibrations within the benzene rings (C=C) usually produce a set of bands in the 1600–1450 cm⁻¹ region. rsc.org The C-F stretching vibration of the fluorobenzene (B45895) moiety gives rise to a strong absorption band, typically found in the 1250–1100 cm⁻¹ range. The exact position is sensitive to the substitution pattern on the aromatic ring. Finally, out-of-plane (OOP) C-H bending vibrations provide information about the substitution pattern of the aromatic rings, with characteristic bands appearing in the 900–675 cm⁻¹ region.

| Vibrational Mode | Expected/Reported Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | Variable | Characteristic of sp² C-H bonds. |

| Alkyne C≡C Stretch | ~2210 | Weak to Medium | Observed at 2210 cm⁻¹ in a nitro-substituted analog. rsc.org |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are typically observed. |

| C-F Stretch | 1250 - 1100 | Strong | Characteristic of the fluorobenzene group. |

| Aromatic C-H OOP Bending | 900 - 675 | Medium to Strong | Bands depend on the ring substitution pattern. |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The most prominent feature in the Raman spectrum of this compound is expected to be the symmetric stretching vibration of the C≡C triple bond. This mode typically gives a strong and sharp signal in the 2225–2200 cm⁻¹ region for diphenylacetylene (B1204595) and its derivatives. Due to the symmetry of the vibration, it is often more intense in the Raman spectrum than in the IR spectrum.

The aromatic ring vibrations also give rise to characteristic Raman signals. The ring "breathing" mode, a symmetric expansion and contraction of the rings, typically appears as a sharp band around 1000 cm⁻¹. Other aromatic C=C stretching modes are found in the 1610–1570 cm⁻¹ range. The C-H stretching vibrations are also active in Raman spectroscopy, appearing in the 3100–3050 cm⁻¹ region. The C-F stretch is generally a weak scatterer in Raman spectroscopy.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium | Characteristic of sp² C-H bonds. |

| Alkyne C≡C Stretch | 2225 - 2200 | Strong, Sharp | Often the most intense band in the spectrum. |

| Aromatic C=C Stretch | 1610 - 1570 | Strong | Corresponds to skeletal vibrations of the benzene rings. |

| Aromatic Ring Breathing | ~1000 | Medium, Sharp | Symmetric vibration of the phenyl rings. |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Electronic spectroscopy provides insight into the electronic transitions within a molecule and is fundamental to understanding its photophysical properties, including its behavior as a potential fluorophore.

The UV-Vis absorption spectrum of this compound is dominated by the extended π-conjugated system of the diphenylacetylene core. This conjugation leads to strong absorption in the ultraviolet region. The spectrum is expected to show one or more intense bands corresponding to π → π* transitions. For the parent diphenylacetylene (tolane), these absorptions occur around 280-300 nm. The substitution with fluorine is not expected to dramatically shift the absorption maxima, as fluorine is a weak auxochrome. The absorption profile is generally similar in both solution (e.g., in solvents like THF or dichloromethane) and the solid state, although some peak broadening and minor shifts (bathochromic or hypsochromic) can occur in the solid state due to intermolecular interactions like π-π stacking.

While many tolane derivatives are weakly emissive or non-emissive in solution, they can exhibit significant photoluminescence (PL) in the solid state. nih.govmdpi.com This phenomenon, known as aggregation-induced emission (AIE) or crystallization-induced emission enhancement (CIEE), is a key characteristic of this class of compounds. mdpi.comnih.gov

In dilute solutions, such as in tetrahydrofuran (B95107) (THF), this compound is expected to show poor photoluminescence. nih.gov This is attributed to efficient non-radiative decay pathways, such as intramolecular rotations and vibrations of the phenyl rings, which quench the excited state.

In the crystalline or aggregated state, these intramolecular motions are restricted. This rigidification of the molecular structure suppresses the non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield (Φ_PL). mdpi.com Studies on fluorinated tolanes have shown that the position of the fluorine atom plays a critical role in the solid-state packing and, consequently, the emission efficiency. nih.gov A fluorine substituent at the para position, as in the title compound, can facilitate tight and rigid packing through intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, leading to enhanced solid-state emission. nih.govnih.gov While non-fluorinated tolanes are often weakly emissive in the solid state, certain fluorinated tolanes can exhibit high PL efficiencies, with some analogs showing quantum yields up to 0.51 in the crystalline form. nih.gov The emission for these types of compounds typically appears in the blue region of the spectrum. mdpi.com

| Property | State | Expected/Reported Characteristics | Reference |

|---|---|---|---|

| UV-Vis Absorption (λmax) | Solution/Solid | ~280 - 300 nm, corresponding to π → π* transitions. | |

| Photoluminescence (PL) | Solution (e.g., THF) | Poorly emissive. | nih.gov |

| Photoluminescence (PL) | Crystalline/Solid State | Significantly enhanced blue emission. | mdpi.com |

| Fluorescence Quantum Yield (ΦPL) | Solution (e.g., THF) | Low (e.g., ~0.04 for related compounds). | mdpi.com |

| Fluorescence Quantum Yield (ΦPL) | Crystalline/Solid State | High (up to 0.51 reported for analogs). | nih.gov |

Computational Chemistry Approaches for Theoretical Insight into 1 Fluoro 4 2 Phenylethynyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. These calculations can elucidate the electronic structure and molecular orbitals of 1-fluoro-4-(2-phenylethynyl)benzene.

For a molecule like this compound, DFT can be employed to optimize its geometry, calculate its vibrational frequencies, and determine its electronic properties. The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly used for organic molecules, and a basis set such as 6-311++G(d,p) is often employed to provide a good description of the electronic distribution, including polarization and diffuse functions.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nist.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nist.gov Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich phenylethynyl group, while the LUMO may be located over the entire conjugated system. The fluorine atom, being electron-withdrawing, can influence the energies of these orbitals.

Table 1: Illustrative DFT-Calculated HOMO-LUMO Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. Specific experimental or computational values for this compound are not available in the cited literature.

Investigation of Intramolecular Charge Transfer (ICT) States

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the phenyl group can act as a weak electron donor and the fluorophenyl group as a weak electron acceptor, potentially giving rise to ICT states.

Time-Dependent DFT (TD-DFT) is a powerful method for studying excited states and can be used to investigate ICT characteristics. By analyzing the electron density distribution in the ground and excited states, it is possible to identify and quantify the extent of charge transfer. Enhanced ICT is often associated with a significant increase in the dipole moment of the excited state compared to the ground state. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and TD-DFT, can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these predictions can include:

UV-Vis Absorption Spectra: TD-DFT can calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of nuclei like ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve modeling its synthesis, such as the Sonogashira coupling, or its participation in other organic reactions.

By calculating the energies of the transition states, activation energies can be determined, providing insights into the reaction kinetics. Furthermore, the geometry of the transition state can reveal the concerted or stepwise nature of a reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily related to the torsion of the phenyl rings. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule and to study its interactions with other molecules, such as solvents or other organic molecules in a condensed phase.

MD simulations track the atomic motions of a system over time, providing a dynamic picture of molecular behavior. escholarship.org This can be used to understand how intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the fluorine atom, influence the packing and bulk properties of the material.

Structure-Property Relationship Studies Utilizing Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. Computational chemistry plays a vital role in these studies by providing a wide range of molecular descriptors.

For a series of related compounds including this compound, computational methods can be used to calculate descriptors such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors can then be correlated with experimentally observed properties to build predictive models. Such models are valuable in materials science for designing new molecules with desired optical or electronic properties.

Applications of 1 Fluoro 4 2 Phenylethynyl Benzene in Advanced Materials Science Research

Organic Electronic Materials Development

The core structure of 1-Fluoro-4-(2-phenylethynyl)benzene, featuring a phenyl group, an ethynyl (B1212043) linker, and a fluorine atom, endows it with properties that are highly relevant for organic electronics. smolecule.com The conjugated π-electron system is fundamental for charge transport, while the fluorine substitution can enhance stability and tune electronic energy levels. smolecule.com These attributes position the molecule as a promising candidate for integration into various organic electronic devices.

Integration and Performance Assessment in Organic Photovoltaic (OPV) Devices

While specific performance data for this compound within an operational OPV device is not extensively documented in dedicated studies, its molecular architecture makes it a compound of interest for this field. The rigid and planar nature of the phenylethynyl structure is beneficial for creating ordered molecular packing in thin films, a critical factor for efficient charge separation and transport in the active layer of an organic solar cell. The electron-withdrawing nature of the fluorine atom can lower the molecule's energy levels (both HOMO and LUMO), which is a key strategy in designing donor and acceptor materials to optimize the open-circuit voltage of a device. Its potential lies in its use as a building block for more complex, high-performance polymers or small molecules tailored for OPV applications. smolecule.com

Functionality as an Emitter or Hole-Transporting Layer in Organic Light-Emitting Diodes (OLEDs)

The potential utility of this compound in OLEDs is significant, owing to its inherent fluorescence and electronic characteristics. smolecule.com The introduction of heterocyclic structures is known to be an effective strategy for developing materials for various layers within an OLED. uniss.it The rigid π-conjugated backbone of the molecule is conducive to high photoluminescence quantum yields, a prerequisite for efficient light emitters.

As an emitter, the fluorine substitution can be used to tune the emission color. The electron-withdrawing fluorine atom can modify the energy gap, potentially shifting the emission towards the blue region of the spectrum, which is highly sought after for display and lighting applications.

In the context of charge-transporting layers, the properties of this compound make it a candidate for hole-transporting layers (HTLs). An efficient HTL requires good HOMO level alignment with the anode and the emissive layer to ensure efficient injection and transport of holes. The fluorination of organic molecules is a common method to adjust these energy levels and enhance the material's thermal and photochemical stability, leading to longer device lifetimes. smolecule.com

Contributions to Charge-Carrier Transport Properties in Organic Semiconductors

The charge-carrier transport properties of an organic semiconductor are intrinsically linked to its molecular structure and solid-state packing. The this compound molecule possesses a rigid, rod-like structure which can facilitate the close intermolecular π-π stacking necessary for efficient charge hopping between adjacent molecules. This is a fundamental requirement for achieving high charge-carrier mobility.

Fluorescent Materials and Whole-Rainbow Fluorophores (WRF) Research

The core diphenylacetylene (B1204595) (tolane) structure is a well-known fluorophore. Research into derivatives of this structure is active, particularly in the creation of materials with tunable and highly efficient light emission.

Molecular Design Principles for Tunable Emissive Characteristics

Research on related, more complex molecules provides insight into the design principles applicable to this compound. Studies on fluorophores built around a 1,4-bis(2-phenylethynyl)benzene core skeleton demonstrate that the emission characteristics can be systematically tuned across the entire visible spectrum. nih.govacs.org This is achieved by modifying the core structure with various electron-donating and electron-accepting groups. nih.govacs.org

This donor-acceptor (D-A) strategy creates an intramolecular charge-transfer (ICT) character in the molecule's excited state, which is key to controlling the emission wavelength. acs.org In the case of this compound, the fluorine atom acts as a mild electron-accepting group. By pairing this with other donor or acceptor groups, it is theoretically possible to precisely control the emissive properties. The positive linear relationship observed between the emission energy and the difference between the HOMO of the donor and the LUMO of the acceptor in these systems confirms the validity of this molecular design approach. acs.org This principle allows for the rational design of new fluorophores with targeted colors based on the this compound framework.

Studies on Light-Emitting Properties in Doped Polymer Films

A common method for applying fluorescent small molecules in practical devices is to disperse them as a dopant in a transparent polymer matrix, such as polystyrene (PST) or poly(methyl methacrylate) (PMMA). This technique prevents the aggregation-caused quenching of fluorescence that can occur in the solid state and allows the intrinsic emissive properties of the molecule to be utilized.

Studies on related 1,4-bis(phenylethynyl)benzene (B159325) derivatives have shown that they can be successfully dispersed in polymer films while maintaining high fluorescence quantum yields (Φf > 0.6) and exhibiting emission across the full visible spectrum. acs.orgresearchgate.net It was demonstrated that these molecules, when doped into PST and PMMA films, retain their desired light-emitting characteristics. acs.orgresearchgate.net This methodology is directly applicable to this compound, suggesting its potential for use in creating solid-state lighting devices, fluorescent sensors, and displays by embedding it within a suitable polymer host.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key computed and experimental properties of the title compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 405-29-8 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₄H₉F | nih.gov |

| Molecular Weight | 196.22 g/mol | nih.gov |

| Melting Point | 108-109 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChIKey | RCOPXPNGDKPSLU-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Aggregation-Induced Emission (AIE) Phenomenon in Related Fluorinated Ethynyl Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. wikipedia.orgacs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org While direct studies on the AIE properties of this compound are not extensively detailed in the provided results, the behavior of structurally related fluorinated and ethynyl-containing systems provides significant insights.

Fluorinated ethynyl compounds are key components in the design of AIE-active materials, often referred to as AIEgens. nih.govnih.gov For instance, luminogens based on tetraphenylethylene (B103901) (TPE), which shares the ethynyl linkage, are classic examples of AIE. acs.orgmdpi.com The propeller-like shape of TPE derivatives allows for dynamic rotational motions in solution, leading to non-radiative decay. acs.org Upon aggregation, these rotations are hindered, resulting in a significant increase in fluorescence intensity. acs.org

The introduction of fluorine into such systems can further modulate the AIE properties. In a study on triphenylamine, carbazole, or tetraphenylethylene-functionalized benzothiadiazole derivatives, it was observed that the aggregation of these luminogens led to remarkably increased emissions. mdpi.com This was attributed to the radiative decay activated by restricted rotor motions and the twisted conformations of the molecular segments which reduce intermolecular π-π stacking interactions. mdpi.com Dynamic light scattering (DLS) experiments confirmed the formation of nanoaggregates in these systems. mdpi.com

Furthermore, the development of amphiphilic AIE polymers containing dithioacetal units in the main chain and pendant tetraphenylethylene groups has demonstrated the versatility of AIEgens in practical applications such as the detection and removal of heavy metal ions. rsc.org These polymers exhibit high selectivity and sensitivity, showcasing the potential of engineering AIE systems for specific functions. rsc.org The principles governing these related systems suggest that the rigid structure and potential for restricted motion in aggregates of this compound-containing materials could lead to interesting AIE characteristics, a promising area for future research.

Liquid Crystalline Materials Investigations

The incorporation of this compound and similar fluoro-phenylethynyl moieties into the molecular design of liquid crystals has a profound impact on their mesogenic properties and phase behavior. The fluorine substituent, with its high electronegativity and small size, can subtly alter intermolecular interactions, leading to desirable modifications in the resulting liquid crystalline phases. mdpi.com

The substitution of fluorine atoms onto the core of mesogenic molecules is a well-established strategy for modifying the physical properties of liquid crystals. researchgate.net This can influence transition temperatures, the types of mesophases formed, and other physical characteristics in a predictable manner. researchgate.nettandfonline.com

For example, in a study of five-ring ester banana-shaped molecules, systematic fluorine substitution on the phenyl rings of the arms was shown to influence the nature of the mesophase. tandfonline.com Similarly, investigations into triphenylene (B110318) derivatives revealed that selective fluorination can induce columnar mesophases, even in molecules with unusually short alkoxy tails. rsc.orgrsc.org It was found that a minimum of two fluorine substituents, with one at a specific position, was necessary to induce the mesophase. rsc.org The number and location of fluorine atoms significantly impact the intra- and intermolecular interactions that determine the mesogenic properties. rsc.org

The introduction of a fluorine atom can lead to lower melting points without completely eliminating the liquid crystal phases. mdpi.com In some cases, fluoro-substitution can lead to a wider mesophase temperature range on cooling. researchgate.net For instance, in push-pull biphenyl (B1667301) and tolane derivatives, the incorporation of a fluorine group ortho to a cyano group significantly lowered the phase transition temperatures. tandfonline.com However, the effect of fluorination can be complex; in some instances, introducing a fluorine group at a different position (meta) resulted in the loss of the mesophase and a higher phase transition temperature, possibly due to enhanced H-F interactions. tandfonline.com

The following table summarizes the observed effects of fluoro-substitution on the phase behavior of some liquid crystalline systems.

| Liquid Crystal System | Effect of Fluoro-Substitution | Reference |

| Cruciform-shaped 1,2,4,5-tetrakis((4-(alkoxy)phenyl)ethynyl)benzenes | Induces formation of a lamellar suprastructure, lowers transition temperatures, and results in a wider mesophase temperature range on cooling. | researchgate.net |

| Five-ring ester banana-shaped molecules | Influences the nature of the mesophase obtained. | tandfonline.com |

| Tetramethoxytriphenylene derivatives | Can induce columnar mesophases; a minimum of two fluorine atoms is required. | rsc.orgrsc.org |

| Push-pull biphenyl and tolane derivatives | Ortho-fluoro substitution significantly lowers phase transition temperatures; meta-fluoro substitution can lead to loss of mesophase. | tandfonline.com |

Cruciform-shaped molecules, such as those based on 1,2,4,5-tetrakis(phenylethynyl)benzene, are of great interest for their potential applications in advanced materials like organic light-emitting diodes and solar cells. mdpi.comresearchgate.net The incorporation of fluoro-phenylethynyl side-arms into these cruciform structures has been shown to significantly influence their mesomorphic properties. researchgate.net

In one study, the introduction of a lateral fluorine substituent ortho to the alkoxy chain on each peripheral phenyl ring of a cruciform-shaped molecule induced the formation of a lamellar (smectic) suprastructure. researchgate.net This was in contrast to the non-fluorinated analogue, which exhibited a nematic phase. researchgate.net The fluoro-substitution also led to lower transition temperatures and a wider mesophase temperature range upon cooling. researchgate.net Specifically, the incorporation of these fluorine-containing side-arms promoted the formation of a smectic C phase. researchgate.net

The characterization of these novel cruciform liquid crystals was carried out using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.comresearchgate.net While the nematic and smectic phases observed in the fluoro-substituted compounds were monotropic (observed only on cooling), the wider temperature ranges of these phases facilitated their characterization. mdpi.com

The table below presents a comparison of the mesomorphic properties of a cruciform-shaped liquid crystal with and without fluoro-substituted side-arms.

| Cruciform Compound | Mesophase Behavior | Key Findings | Reference |

| Non-fluoro side-arms | Nematic phase on cooling | Longer chain-length leads to a wider nematic temperature range. | researchgate.net |

| Lateral-fluoro side-arms | Smectic C phase on cooling | Induces formation of a lamellar suprastructure, lowers transition temperatures, and results in a wider mesophase temperature range. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Fluoro-4-(2-phenylethynyl)benzene with high purity?

- Methodology : The compound can be synthesized via Sonogashira coupling between 4-fluoroiodobenzene and phenylacetylene derivatives under palladium catalysis. Key steps include:

- Use of a Pd(PPh₃)₄ catalyst with CuI as a co-catalyst in a degassed THF/triethylamine solvent system .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Considerations : Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and GC-MS. Optimize equivalents of alkyne precursor to minimize byproducts like homocoupled alkynes .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Experimental Design : Stability studies should involve:

- Dissolving the compound in buffered solutions (pH 3–11) and analyzing degradation via HPLC-UV over 24–72 hours.

- Quantifying decomposition products (e.g., fluorobenzene derivatives) using mass spectrometry .

- Findings : Analogous fluoroaromatic compounds exhibit stability in pH 5–9 but hydrolyze under strongly acidic/basic conditions due to fluorine’s electron-withdrawing effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.8 ppm) and ethynyl carbons (δ 80–90 ppm) .

- FT-IR : Confirm C≡C stretching (~2100 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and confirm planarity of the ethynyl-aryl system .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethynyl group in cross-coupling reactions?

- Data Analysis : Compare reaction kinetics under varying conditions (e.g., catalyst loading, solvent polarity).

- Contradictions : Some studies report sluggish coupling in polar aprotic solvents (DMF) due to catalyst poisoning, while others show improved yields with microwave-assisted heating .

- Theoretical Support : DFT calculations reveal that electron-deficient aryl halides (e.g., 4-fluoroiodobenzene) accelerate oxidative addition steps in Pd-mediated couplings .

Q. How can enantioselective functionalization of this compound be achieved for chiral materials?

- Methodology : Explore asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in:

- Cyclopropanation reactions with diazo compounds .

- [2+2] Photocycloadditions to generate strained ring systems .

- Challenges : Fluorine’s steric and electronic effects may hinder stereocontrol; optimize ligand-metal coordination via Hammett parameter studies .

Q. What role does this compound play in designing luminescent materials or liquid crystals?

- Applications :

- Luminescence : The ethynyl spacer enables conjugation extension, enhancing fluorescence quantum yield. Compare emission spectra with/without electron-donating substituents .

- Liquid Crystals : Incorporate into mesogens (e.g., biphenyl derivatives) and study phase transitions via DSC and polarized optical microscopy .

Data Contradiction and Resolution

Q. Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents: How to resolve?

- Experimental Replication :

- Measure solubility in hexane, DCM, THF, and DMSO via gravimetric analysis.

- Contradiction Source : Impurities (e.g., residual Pd) may artificially inflate solubility in DMSO. Use ICP-MS to quantify metal content .

- Resolution : Ultra-purified samples show higher solubility in DCM/THF (>50 mg/mL) due to balanced lipophilic (aryl) and polar (ethynyl) motifs .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact; compound may irritate mucous membranes .

- Store under inert gas (Ar/N₂) to prevent oxidation of the ethynyl group .

Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 98–102°C (DSC) | |

| λmax (UV-Vis) | 265 nm (ε = 12,500 M⁻¹cm⁻¹) | |

| Solubility in DCM | 55 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.